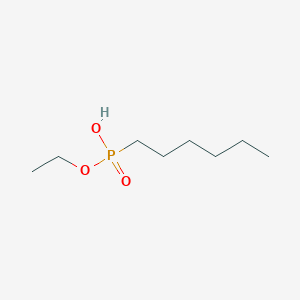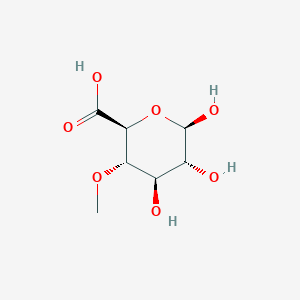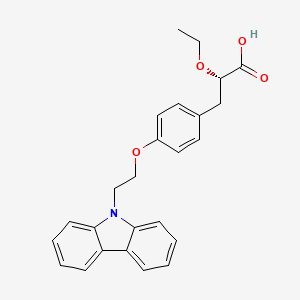![molecular formula C23H31N7 B10759315 2-[trans-(4-Aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine](/img/structure/B10759315.png)
2-[trans-(4-Aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine involves several steps. One common method includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a specific temperature . The process typically involves the use of catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the field of medicinal chemistry for the development of new drugs, particularly those targeting cyclin-dependent kinase 2 (CDK2). It also has applications in biological research for studying cell cycle regulation and cancer biology . Additionally, it is used in industrial applications for the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine involves its interaction with cyclin-dependent kinase 2 (CDK2). This interaction inhibits the activity of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells .
Comparison with Similar Compounds
2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other 6-alkylaminopurines, such as 6-benzylaminopurine and 6-furfurylaminopurine. These compounds also interact with CDKs but may have different affinities and specificities .
Properties
Molecular Formula |
C23H31N7 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-N-(4-aminocyclohexyl)-6-N-benzyl-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C23H31N7/c24-17-10-12-18(13-11-17)27-23-28-21(25-14-16-6-2-1-3-7-16)20-22(29-23)30(15-26-20)19-8-4-5-9-19/h1-3,6-7,15,17-19H,4-5,8-14,24H2,(H2,25,27,28,29) |
InChI Key |
JTVILUUAQWQWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)
![Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]](/img/structure/B10759238.png)

![4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759242.png)
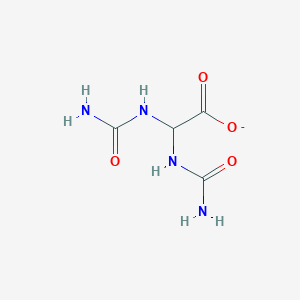
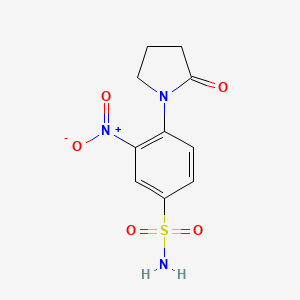
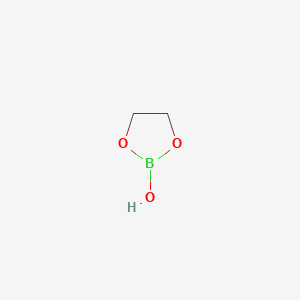
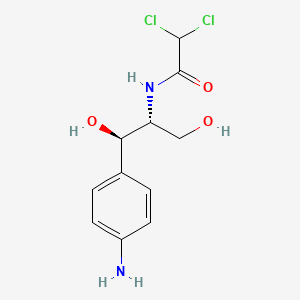
![4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol](/img/structure/B10759279.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759284.png)
